An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
An In-Depth Technical Guide to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a heterocyclic compound featuring a highly functionalized thiazole core. As a trifunctional scaffold, possessing a reactive bromine atom, an ester group, and a phenyl substituent, it represents a versatile and valuable building block in modern synthetic and medicinal chemistry. The thiazole ring itself is a privileged structure, integral to numerous biologically active molecules, including FDA-approved antifungal drugs like isavuconazole.[1] This guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and drug development.
Chemical Identity and Structure
Correctly identifying a chemical entity is the foundational step for any scientific investigation. The following section details the key identifiers for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 914347-21-0 | [2][3] |
| Molecular Formula | C₁₂H₁₀BrNO₂S | [2][3] |
| Molecular Weight | 312.18 g/mol | [2][3] |
| IUPAC Name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Synonyms | 5-Bromo-2-phenylthiazole-4-carboxylic acid ethyl ester | [2] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; S [label="S", fontcolor="#FBBC05"]; O1 [label="O", fontcolor="#34A853"]; O2 [label="O", fontcolor="#34A853"];
// Phenyl Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Thiazole Ring C1 -- C7 [len=1.5]; C7 -- N [len=1.5]; N -- C8 [len=1.5]; C8 -- S [len=1.5]; S -- C7 [len=1.5];
// Substituents on Thiazole C8 -- C9 [len=1.5]; C9 -- Br [len=1.5]; C8 -- C10 [len=1.5];
// Ester Group C10 -- O1 [len=1.5, style=double]; C10 -- O2 [len=1.5]; O2 -- C11 [len=1.5]; C11 -- C12 [len=1.5];
// Positions for layout C1 [pos="0,0!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="1.3,-2.25!"]; C6 [pos="1.3,-0.75!"]; C7 [pos="0,1.5!"]; N [pos="1.3,2.25!"]; C8 [pos="2.6,1.5!"]; S [pos="1.3,0!"]; C9 [pos="3.9,2.25!"]; Br [pos="5.2,1.5!"]; C10 [pos="3.9,0!"]; O1 [pos="3.9,-1.0!"]; O2 [pos="5.2,0.5!"]; C11 [pos="6.5,0!"]; C12 [pos="7.8,0.5!"]; }
Caption: 2D Structure of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence solubility, permeability, and formulation strategies in drug development.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Boiling Point | 408 °C at 760 mmHg | Predicted value.[2] |
| Density | 1.5 g/cm³ | Predicted value.[2] |
| Flash Point | 200.6 °C | Predicted value.[2] |
| Refractive Index | 1.602 | Predicted value.[2] |
| Polar Surface Area (PSA) | 67.4 Ų | A key descriptor for predicting drug transport properties.[2] |
| LogP (XLogP3) | 3.75 | Indicates moderate lipophilicity.[2] |
| Solubility | Poorly soluble in water | Expected based on LogP and structure; soluble in common organic solvents like ethanol, methanol, and dichloromethane.[4] |
Spectral Analysis
Spectral data provides unambiguous confirmation of a molecule's structure. Below is an expert interpretation of the expected spectral characteristics.
3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is used to identify the hydrogen atoms in a molecule. For a standard solvent like CDCl₃:
-
Ethyl Ester Protons: A quartet signal is expected around δ 4.4 ppm (for the -O-CH₂- group) coupled to a triplet signal around δ 1.4 ppm (for the -CH₃ group). This distinct pattern is a hallmark of an ethyl ester.
-
Phenyl Protons: A multiplet or series of multiplets would appear in the aromatic region, typically between δ 7.3 and δ 8.0 ppm, integrating to 5 protons. The exact splitting depends on the specific electronic environment of each proton.
-
Thiazole Proton: This molecule lacks a proton on the thiazole ring itself, as all positions (2, 4, and 5) are substituted.
3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton.
-
Ester Carbonyl: A signal for the ester carbonyl carbon (C=O) is expected to be significantly downfield, around δ 160-165 ppm.
-
Aromatic & Thiazole Carbons: A cluster of signals between δ 110-160 ppm would correspond to the carbons of the phenyl and thiazole rings.
-
Ethyl Ester Carbons: The -O-CH₂- carbon typically appears around δ 61 ppm, while the -CH₃ carbon is found upfield, around δ 14 ppm.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Molecular Ion Peak: The key feature would be the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another at M+2 for the molecule with the ⁸¹Br isotope.
-
Exact Mass: The exact mass is 310.96200 Da.[2]
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the phenyl ring.
Synthesis and Reactivity
Understanding the synthesis and reactivity of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is paramount for its use as a chemical intermediate.
4.1. Synthesis
The most classical and reliable method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[5][6][7] This involves the condensation of an α-halocarbonyl compound with a thioamide.
Caption: Generalized Hantzsch synthesis workflow for the target molecule.
Experimental Protocol: Hantzsch Thiazole Synthesis Causality: This one-pot condensation is efficient because it forms two bonds (C-S and C-N) in a single sequence, driven by the formation of a stable aromatic thiazole ring.[5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol.
-
Addition: Add ethyl 2,4-dibromo-3-oxobutanoate (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water or a dilute sodium bicarbonate solution to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 5-bromo-2-phenylthiazole-4-carboxylate.
4.2. Reactivity
The molecule's utility stems from its three distinct reactive sites, allowing for sequential and selective modifications.
Caption: Key reactivity pathways for chemical modification.
-
Reactivity at the C5-Bromine: The C-Br bond is the most versatile handle for building molecular complexity. It is highly susceptible to palladium-catalyzed cross-coupling reactions.
-
Reactivity of the Ester Group: The ethyl ester at the C4-position can be readily transformed.
-
Reactivity of the Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution pattern (ortho, meta, para) will be directed by the electron-withdrawing nature of the thiazole ring system.
Applications in Research and Drug Development
The phenylthiazole scaffold is a privileged motif in medicinal chemistry, known for a wide spectrum of biological activities.[15][16][17][18]
-
Antifungal Agents: Phenylthiazole derivatives are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal cell membrane biosynthesis pathway.[1][15] This makes compounds derived from this scaffold promising candidates for new antifungal drugs.
-
Anticancer and Anti-inflammatory Activity: Various substituted thiazoles have demonstrated significant potential as anticancer and anti-inflammatory agents in preclinical studies.
-
Chemical Intermediate: As a highly functionalized and reactive molecule, Ethyl 5-bromo-2-phenylthiazole-4-carboxylate serves as an ideal starting point for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. Its structure allows for systematic modifications at three key positions to explore structure-activity relationships (SAR).
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed.
-
Hazards: While specific toxicity data for this compound is limited, related brominated aromatic compounds are often classified as irritants, potentially causing skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[4]
Conclusion
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is more than just a chemical compound; it is a versatile tool for innovation in the pharmaceutical and material sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and versatile reactivity at three distinct positions make it an exceptionally valuable intermediate. Researchers and drug development professionals can leverage this scaffold to construct novel molecules with tailored biological activities, accelerating the discovery of next-generation therapeutics.
References
-
Yuan, M., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]
-
ResearchGate. (2014). Synthesis and evaluation of some new phenylthiazole derivatives and their biological activity. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Available at: [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]
-
MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
-
Wiley-VCH. (2007). Supporting Information. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
ChemBK. (2024). Ethyl 2-amino-5-bromothiazole-4-carboxy. Available at: [Link]
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
ACS Publications. (2024). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. Available at: [Link]
-
MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Organic Syntheses. (1979). THIAZOLES FROM ETHYL ISOCYANOACETATE AND THIONO ESTERS: ETHYL THIAZOLE-4-CARBOXYLATE. Available at: [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
University of Calgary. CSD Solution #13. Available at: [Link]
-
University of California, Santa Cruz. 12BL Experiment 5: Ester Hydrolysis. Available at: [Link]
-
IV SEMMESTER. KINETICS OF ACID HYDROLYSIS OF AN ESTER. Available at: [Link]
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
-
PubChem. Ethyl 2-bromo-4-phenylthiazole-5-carboxylate. Available at: [Link]
-
PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]
-
PubChem. Ethyl 5-phenylthiazole-2-carboxylate. Available at: [Link]
Sources
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. en.huatengsci.com [en.huatengsci.com]
- 4. chembk.com [chembk.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. mdpi.com [mdpi.com]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 14. nitt.edu [nitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
